Product packaging for Heptadecyltrimethylammonium Bromide(Cat. No.:CAS No. 21424-24-8)

Heptadecyltrimethylammonium Bromide

Cat. No.: B1640526
CAS No.: 21424-24-8
M. Wt: 378.5 g/mol
InChI Key: TTXDNWCDEIIMDP-UHFFFAOYSA-M
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Description

Heptadecyltrimethylammonium Bromide (CAS RN 21424-24-8) is a high-purity quaternary ammonium compound supplied as a white to almost white powder or crystal with a stated purity of >98.0% . As a cationic surfactant, it is a chemical analog of the widely studied Hexadecyltrimethylammonium Bromide (CTAB or Cetrimonium Bromide), sharing a similar structure with a C17 alkyl chain . This structural similarity suggests significant potential for this compound in advanced research and development arenas. In laboratory settings, this compound is expected to function as a potent phase-transfer catalyst, facilitating reactions between reagents in immiscible solvents, and may serve as a templating agent in the synthesis of nanostructured materials . Its mechanism of action is rooted in its amphiphilic nature; the molecule possesses a long hydrophobic alkyl tail and a hydrophilic cationic ammonium head group . This allows it to form micelles in aqueous solutions above a critical concentration, reduce surface tension, and interact with various interfaces and biomolecules . Researchers can exploit these properties for tasks such as cell lysis or the purification of complex macromolecules like DNA, where cationic surfactants bind to and help remove contaminating polysaccharides . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic purposes . It is hygroscopic and should be stored in a cool, dark place, preferably under inert gas . Handle with appropriate safety precautions, as it may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H44BrN B1640526 Heptadecyltrimethylammonium Bromide CAS No. 21424-24-8

Properties

IUPAC Name

heptadecyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXDNWCDEIIMDP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21424-24-8
Record name Heptadecyltrimethylammonium Bromide
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Synthesis and Derivatization Methodologies in Academic Contexts

Controlled Synthesis of Heptadecyltrimethylammonium Bromide and Analogues

The principal method for synthesizing this compound and other alkyltrimethylammonium bromides is through the quaternization of a tertiary amine, a reaction often referred to as the Menshutkin reaction. wikipedia.org This process involves the alkylation of trimethylamine (B31210) with a long-chain alkyl halide. wikipedia.org

In a typical laboratory synthesis for this compound, 1-bromoheptadecane (B13588) is reacted with trimethylamine. The nitrogen atom of the trimethylamine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This forms a new carbon-nitrogen bond, resulting in the quaternary ammonium (B1175870) cation and the bromide anion as the counter-ion. The reaction is generally carried out in a suitable solvent under controlled temperature conditions to ensure high yield and purity.

The synthesis of analogues, particularly those with varying alkyl chain lengths, is a common practice to investigate how chain length affects the compound's physicochemical properties. nih.govrsc.org For instance, research has systematically synthesized and studied homologous series of n-alkyltrimethylammonium bromides, such as dodecyltrimethylammonium (B156365) bromide (C12), tetradecyltrimethylammonium bromide (C14), and hexadecyltrimethylammonium bromide (C16), to assess their properties at different interfaces. nih.govnih.gov A well-documented synthesis is that of the C16 analogue, Cetyltrimethylammonium bromide (CTAB), which can be produced from hexadecanoic acid by converting it to the corresponding alcohol, then to hexadecyl bromide, and finally reacting it with trimethylamine. bohrium.com

Table 1: Reactants for the Synthesis of Alkyltrimethylammonium Bromide Analogues

Target CompoundAlkyl Halide ReactantAmine Reactant
Dodecyltrimethylammonium bromide1-BromododecaneTrimethylamine
Tetradecyltrimethylammonium bromide1-BromotetradecaneTrimethylamine
Hexadecyltrimethylammonium bromide (CTAB)1-BromohexadecaneTrimethylamine
This compound1-BromoheptadecaneTrimethylamine

Functionalization and Modification Strategies for Tailored Properties

Beyond simple chain length alteration, more complex functionalization can be achieved. This can involve introducing different functional groups into the alkyl chain or modifying the quaternary ammonium head group. For example, researchers have designed and synthesized novel quaternary ammonium monomers by replacing a methyl group on the ammonium salt with other functional groups to create polymers with specific characteristics. mdpi.com Furthermore, quaternary ammonium salts can undergo various chemical transformations via the cleavage of the C–N bond, allowing them to be used as reagents in cross-coupling reactions, C–H functionalization, and carboxylations, thereby constructing new C-C, C-H, and C-heteroatom bonds. rsc.org These modification strategies allow for the creation of a diverse platform of quaternary ammonium compounds with properties fine-tuned for applications ranging from antibacterial agents to biosensors. nih.govrsc.org

Characterization of Synthesized this compound Derivatives for Research Purity

Ensuring the structural integrity and purity of synthesized this compound and its derivatives is critical for reliable academic research. A combination of analytical techniques is typically employed for comprehensive characterization. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation. wikipedia.org

¹H NMR (Proton NMR) provides detailed information about the hydrogen atoms in the molecule. For this compound, the spectrum would exhibit characteristic signals: a sharp singlet at a higher chemical shift corresponding to the nine equivalent protons of the three methyl groups on the nitrogen atom, a triplet corresponding to the methylene (B1212753) group adjacent to the nitrogen, a complex multiplet for the bulk of the methylene groups in the long alkyl chain, and a terminal methyl group triplet at a lower chemical shift. chemicalbook.com

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton, confirming the number and type of carbon atoms in the structure.

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. wikipedia.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing pre-charged ionic species like quaternary ammonium salts. The analysis would show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the Heptadecyltrimethylammonium cation [C₁₇H₃₅N(CH₃)₃]⁺. High-resolution mass spectrometry can confirm the elemental composition of the ion with high accuracy. nih.gov Studies on similar compounds, like tetraheptylammonium (B15475950) bromide, show that these salts can also form clusters, which can be identified and studied using tandem mass spectrometry techniques. researchgate.net

The combined use of MS and NMR is powerful, as it provides orthogonal information—molecular formula from MS and atomic connectivity from NMR—leading to unambiguous identification of the synthesized compound and any impurities. nih.govnih.gov

Table 2: Expected Analytical Data for this compound

Analytical TechniqueExpected ResultInformation Gained
¹H NMR SpectroscopyDistinct signals for -N(CH₃)₃, -CH₂-N, -(CH₂)₁₅-, and terminal -CH₃ protons. chemicalbook.comConfirmation of proton environment and structural integrity.
¹³C NMR SpectroscopySignals corresponding to all unique carbon atoms in the structure.Confirmation of the carbon backbone.
ESI-Mass SpectrometryDetection of the cation at m/z ≈ 326.4Confirmation of molecular mass and elemental composition of the cation.

Self Assembly and Supramolecular Architectures of Heptadecyltrimethylammonium Bromide

Micellization Behavior and Critical Micelle Concentration Studies

The formation of micelles is a fundamental characteristic of surfactants like HTAB. In aqueous solutions, these molecules arrange themselves to minimize the unfavorable interactions between their hydrophobic tails and water molecules. This process, known as micellization, occurs above a specific concentration called the critical micelle concentration (CMC).

The CMC is a crucial parameter that can be determined using various techniques, including conductivity measurements, surface tension analysis, and fluorescence spectroscopy. youtube.comyoutube.com For alkyltrimethylammonium bromides, the CMC generally decreases as the length of the alkyl chain increases. nih.gov The temperature also influences the CMC; for ionic surfactants, the CMC value typically decreases with temperature to a minimum around 298.15 K and then increases with a further rise in temperature. researchgate.net This behavior is attributed to the initial decrease in hydration of the hydrophilic head group, which favors micellization, followed by the disruption of structured water around the hydrophobic tail at higher temperatures, which disfavors micellization. researchgate.net

Energetics of Interfacial Adsorption and Self-Association

The self-assembly of HTAB into micelles is a thermodynamically driven process. The standard Gibbs free energy of micellization (ΔG°m) provides insight into the spontaneity of this process. For a series of alkyltrimethylammonium bromide surfactants, the ΔG°m values become more negative as the alkyl chain length increases, indicating a greater tendency for micellization. researchgate.net

The thermodynamics of micellization can be further understood by examining the enthalpy (ΔH°m) and entropy (ΔS°m) changes. The micellization of HTAB is primarily an entropy-driven process, characterized by large positive values of ΔS°m and small negative values of ΔH°m. researchgate.net The positive entropy change is largely due to the release of structured water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate to form micelles.

Microemulsion Formation and Phase Behavior Studies

Microemulsions are clear, thermodynamically stable, and isotropic mixtures of oil, water, and surfactant, often in combination with a co-surfactant. nih.govjetir.org HTAB, as a cationic surfactant, can be a key component in the formation of these complex systems.

Thermodynamic Stability and Formation Mechanisms of Heptadecyltrimethylammonium Bromide Microemulsions

The thermodynamic stability of microemulsions is a result of the significant reduction of the interfacial tension between the oil and water phases by the surfactant molecules, which can lead to a negative Gibbs free energy of formation. researchgate.net The formation of microemulsions is a spontaneous process when the conditions are favorable. bris.ac.uk

The phase behavior of microemulsion systems containing HTAB can be complex, with the formation of various phases, including water-in-oil (w/o) and oil-in-water (o/w) microemulsions, as well as bicontinuous structures. researchgate.netnih.gov The specific type of microemulsion formed depends on factors such as the ratio of water to oil and the concentration of the surfactant and any co-surfactants present. nih.gov

Influence of Co-surfactants and Additives on Microemulsion Structure

Co-surfactants, typically short to medium-chain alcohols, play a crucial role in the formation and stability of microemulsions. bris.ac.uk They partition between the interfacial layer, the oil phase, and the water phase, influencing the curvature of the surfactant film and, consequently, the type of microemulsion formed. researchgate.net

The addition of co-surfactants like n-butanol can facilitate the formation of HTAB-based microemulsions. researchgate.netnih.gov The chain length of the alcohol co-surfactant can also impact the microemulsion's properties. nih.gov For instance, increasing the alcohol chain length can affect the optimum surfactant concentration required for microemulsion formation. nih.gov Additives such as salts can also influence the phase behavior of ionic surfactant-based microemulsions.

Structural Parameters of Microemulsion Droplets

The dispersed phase in a microemulsion exists as droplets with sizes typically in the range of 10 to 100 nanometers. The structural parameters of these droplets, such as their size and aggregation number, can be determined from experimental data. researchgate.netnih.gov For water-in-oil (w/o) microemulsions, the size of the water droplets can be influenced by the molar ratio of water to surfactant. researchgate.netnih.gov

Formation of Vesicles and Other Supramolecular Aggregates

Beyond micelles and microemulsions, HTAB and similar surfactants can form other types of supramolecular assemblies, such as vesicles. Vesicles are spherical bilayers that enclose an aqueous core. The formation of vesicles from single-chain surfactants like HTAB often requires specific conditions or the presence of other components.

Hierarchical Self-Assembly Mechanisms of this compound Systems

The self-assembly of this compound in aqueous solutions is a hierarchical process driven by the hydrophobic effect and electrostatic interactions. At a specific concentration known as the critical micelle concentration (CMC), individual HTAB molecules (monomers) aggregate to form more complex structures to minimize the unfavorable contact between their hydrophobic tails and water molecules.

The initial and most fundamental self-assembled structures are spherical micelles. In these aggregates, the heptadecyl chains form a liquid-like hydrophobic core, while the hydrophilic trimethylammonium headgroups are oriented towards the aqueous bulk, forming a charged outer layer. The formation of these micelles is a spontaneous process, primarily driven by an increase in the entropy of the system resulting from the release of structured water molecules from around the hydrophobic chains.

While direct and extensive studies on the complete hierarchical self-assembly of HTAB are limited, the behavior of its homologs, such as hexadecyltrimethylammonium bromide (C16TAB) and octadecyltrimethylammonium bromide (C18TAB), provides a strong basis for understanding its more complex supramolecular structures. With increasing surfactant concentration, spherical micelles can undergo morphological transitions to form elongated, cylindrical or worm-like micelles. These, in turn, can entangle to form viscoelastic solutions.

At even higher concentrations, these cylindrical structures can pack into ordered liquid crystalline phases. Based on the phase diagrams of other long-chain alkyltrimethylammonium bromides, HTAB is expected to form several liquid crystalline phases, including:

Hexagonal phase (H₁): Cylindrical micelles are arranged in a hexagonal lattice.

Cubic phase (V₁): A bicontinuous structure with a complex, ordered network of micelles.

Lamellar phase (Lα): Bilayers of surfactant molecules are separated by layers of water.

The stability and extent of these liquid crystalline phases are influenced by the length of the alkyl chain; longer chains, like the heptadecyl group in HTAB, generally lead to the formation of these ordered structures at lower concentrations compared to shorter-chain homologs. This is due to stronger van der Waals interactions between the longer alkyl chains, which favors more ordered packing. For instance, studies on alkyltrimethylammonium bromides with chain lengths from C10 to C16 have shown that the region of liquid crystalline phases expands with increasing chain length researchgate.net.

The formation of micelles by HTAB has been utilized in the modification of materials such as mineral clays (B1170129). In aqueous solutions, HTAB can be adsorbed onto the surface of materials like montmorillonite (B579905), where the formation of micelles in the interlayer space increases the hydrophobicity and adsorption capacity of the clay researchgate.net. This indicates the fundamental role of micellar aggregation as the primary step in the hierarchical assembly of HTAB in various systems.

Effect of External Stimuli on Self-Assembly Structures (e.g., pH, ionic strength, temperature)

The self-assembly of this compound is highly sensitive to changes in the surrounding environment. External stimuli such as pH, ionic strength, and temperature can significantly alter the thermodynamics of micellization and induce transitions between different supramolecular architectures.

The addition of an electrolyte, which increases the ionic strength of the solution, has a pronounced effect on the self-assembly of HTAB. The added salt ions, particularly the counterions (bromide ions in this case, or anions from the added salt), can screen the electrostatic repulsion between the positively charged headgroups at the micelle surface.

This charge screening leads to several key effects:

Lowering of the Critical Micelle Concentration (CMC): With reduced repulsion, monomeric HTAB molecules can aggregate more easily, resulting in a lower CMC.

Increase in Micellar Size and Aggregation Number: The reduced repulsion allows for a more compact packing of the headgroups, favoring the growth of micelles and increasing the number of HTAB molecules per micelle.

Morphological Transitions: The increase in ionic strength can promote the transition from spherical to cylindrical micelles at lower surfactant concentrations.

The following table illustrates the effect of adding an electrolyte (NaCl) on the CMC of a similar cationic surfactant, cetyltrimethylammonium bromide (CTAB), which demonstrates the general principle applicable to HTAB.

Electrolyte (NaCl) ConcentrationEffect on CMC
LowSignificant decrease in CMC
Moderate to HighContinued but less pronounced decrease in CMC

This table is illustrative of the general trend for cationic surfactants.

Temperature influences the self-assembly of HTAB by affecting both the hydrophobic interactions and the hydration of the surfactant molecules. The relationship between temperature and the CMC of ionic surfactants is often complex, typically exhibiting a U-shaped curve.

At lower temperatures: An increase in temperature generally leads to a decrease in the CMC. This is because the disruption of the structured water around the hydrophobic tails (the hydrophobic effect) is an entropy-driven process that is favored at higher temperatures.

At higher temperatures: The CMC may reach a minimum and then begin to increase with a further rise in temperature. This is attributed to the increased thermal motion of the surfactant molecules and the disruption of the organized micellar structure itself.

Studies on the homologous series of alkyltrimethylammonium bromides have shown that the temperature at which the minimum CMC occurs shifts to higher temperatures as the alkyl chain length decreases sci-hub.se. For HTAB, with its long C17 chain, the micellization process is expected to be significantly entropy-driven over a broad range of temperatures nih.gov.

The table below shows the thermodynamic parameters of micellization for a series of alkyltrimethylammonium chlorides, illustrating the effect of alkyl chain length, which is a key factor for HTAB's behavior.

SurfactantAlkyl Chain LengthΔG⁰mic (kJ/mol) at 298 KΔH⁰mic (kJ/mol) at 298 KTΔS⁰mic (kJ/mol) at 298 K
DeTAC10-22.8-3.519.3
DTAC12-28.0-8.419.6
TTAC14-33.3-13.020.3

Data adapted from a study on alkyltrimethylammonium chlorides, demonstrating the trend with increasing chain length. The micellization becomes more favorable (more negative ΔG⁰mic) with longer alkyl chains, a trend that includes HTAB. The process is largely driven by the positive entropy change (TΔS⁰mic). nih.gov

Interactions of Heptadecyltrimethylammonium Bromide with Biological Macromolecules

Deoxyribonucleic Acid (DNA) Condensation Studies

The interaction between cationic surfactants and DNA is a subject of significant scientific interest, particularly concerning the ability of these surfactants to compact long DNA molecules into much smaller structures.

The compaction of DNA by cationic surfactants is a cooperative process. This means that once the initial binding of surfactant molecules to the DNA strand occurs, further binding is enhanced. Individual cationic surfactant molecules, with their single positive charge, are not sufficient to cause DNA condensation. Instead, their amphiphilic nature—possessing both a hydrophilic head and a hydrophobic tail—drives them to form aggregate structures, like micelles, in the vicinity of the DNA molecule. These surfactant aggregates are then responsible for inducing the compaction of the DNA.

The process is often characterized as a conformational transition of the DNA from an extended, random coil state to a more compact, globular state. This transition can be discrete, showing characteristics of a first-order phase transition where DNA molecules exist as either elongated coils or compacted globules. Studies on surfactants with varying alkyl chain lengths, such as CTAB, TTAB, and DTAB, have shown that those with sufficiently long hydrophobic tails are effective at inducing the formation of compacted DNA particles.

Electrostatic forces are the primary drivers in the initial stages of DNA-surfactant complexation. DNA is a highly charged polyanion due to the phosphate (B84403) groups on its backbone, giving it a net negative charge under physiological conditions. nih.gov The positively charged headgroup of the heptadecyltrimethylammonium cation is electrostatically attracted to the negatively charged DNA backbone. nih.gov

This initial electrostatic interaction neutralizes the negative charges on the DNA. As more surfactant molecules bind, the charge neutralization increases, reducing the electrostatic repulsion between different segments of the DNA molecule. This allows the DNA to fold into a more compact structure. Zeta potential measurements have confirmed that as the concentration of cationic surfactants like CTAB and TTAB increases, the surface potential of the DNA-surfactant complex decreases, which facilitates the aggregation and compaction of the particles. nih.govresearchgate.net

The complexes formed between DNA and cationic surfactants can adopt several distinct morphologies, the formation of which is dependent on factors such as surfactant concentration and incubation time. nih.gov Atomic force microscopy (AFM) and other imaging techniques have been instrumental in visualizing these structures.

At lower concentrations of surfactants like dodecyltrimethylammonium (B156365) bromide (DTAB), DNA-surfactant complexes have been observed to form rod-like and network-like structures. nih.gov With increased incubation time, these can rearrange into more condensed toroidal and globular particles. nih.gov At higher surfactant concentrations, swollen globular structures are often observed, which are larger than the typical globules. nih.govshimadzu.com.cn The size of the compacted particles is also influenced by the length of the surfactant's alkyl chain, with studies on a range of alkyltrimethylammonium bromides showing compacted particles in the size range of 60-110 nm at low surfactant concentrations. nih.govresearchgate.net

Table 1: Morphologies of DNA-Cationic Surfactant Complexes This table is based on data for Dodecyltrimethylammonium Bromide (DTAB).

Surfactant Concentration Incubation Time Observed Morphologies Typical Size
Low Short (approx. 5 min) Rod-like and network-like structures -
Low Long Toroids and globules ~40-112 nm nih.govshimadzu.com.cn
High Independent of time Swollen globular structures -

Protein-Surfactant Interaction Mechanisms

The interaction of surfactants with proteins is a complex process that can significantly alter the protein's structure and stability. These interactions are governed by a combination of electrostatic and hydrophobic forces.

The binding of cationic surfactants to proteins can be quantified through binding isotherms, which describe the equilibrium between the free and protein-bound surfactant molecules. The thermodynamics of these interactions can be determined using techniques like Isothermal Titration Calorimetry (ITC).

Studies on the interaction of various surfactants with proteins reveal that the process is influenced by both electrostatic and hydrophobic contributions. acs.org For cationic surfactants interacting with proteins, the binding is often driven by a favorable enthalpy change (exothermic), which becomes more pronounced with increasing length of the surfactant's hydrophobic tail. acs.org This suggests that hydrophobic interactions between the alkyl chains of the surfactant and nonpolar regions of the protein play a significant role. acs.orgnih.gov The entropic contribution to the binding can be either favorable or unfavorable depending on the specific system and conditions. nih.gov

The binding constant (K) provides a measure of the affinity between the surfactant and the protein. For the interaction between the cationic surfactant cetyltrimethylammonium bromide (CTAB) and hen egg white lysozyme (B549824), molecular docking studies have indicated the formation of both electrostatic and multiple hydrophobic interactions. nih.gov

Table 2: Thermodynamic Parameters for Cationic Surfactant Interactions This data represents general trends observed for alkyltrimethylammonium bromides interacting with charged biopolymers and serves as an estimation for the behavior of Heptadecyltrimethylammonium Bromide.

Thermodynamic Parameter Influence of Increasing Alkyl Chain Length Driving Force
ΔG (Gibbs Free Energy) Becomes more negative Indicates more spontaneous binding
ΔH (Enthalpy) Becomes more negative (more exothermic) acs.org Largely driven by hydrophobic interactions of the alkyl tails acs.orgnih.gov
ΔS (Entropy) Variable Can be opposed by the ordering of surfactant molecules upon binding nih.gov
ΔCp (Heat Capacity) Negative values are often observed acs.org Indicates a significant hydrophobic component to the binding

Cationic surfactants can significantly impact the conformational stability of proteins. The nature and extent of this influence are highly dependent on the surfactant concentration. At low concentrations, surfactants may bind to specific sites on the protein surface with minimal structural perturbation.

However, as the surfactant concentration increases, particularly around and above its critical micelle concentration (CMC), more extensive binding occurs. This can lead to substantial changes in the protein's secondary and tertiary structure. For instance, studies on hen egg white lysozyme with CTAB showed that while the secondary structure was largely retained, the tertiary structure was disrupted. nih.gov This indicates a partial unfolding of the protein. The hydrodynamic radius of the protein was also observed to expand in the presence of the surfactant, suggesting a less compact, more unfolded state. nih.gov

In some cases, the interaction with surfactants can induce the formation of a "molten globule" state, which is an intermediate state of protein folding characterized by the presence of secondary structure but a loss of fixed tertiary structure. nih.gov The stability of such states can be influenced by the alkyl chain length of the surfactant, with longer chains generally leading to greater stabilization of the molten globule state. nih.gov

Impact of Protein Charge and Hydrophobicity on Interaction

The binding of this compound to proteins is a nuanced process governed by the protein's inherent charge and the degree of its surface hydrophobicity. The interplay between these properties dictates the initial association and subsequent complex formation. nih.gov

A primary determinant of the initial interaction is the protein's net charge, which is dependent on the pH of the surrounding medium relative to the protein's isoelectric point (pI).

Below the pI : The protein possesses a net positive charge, leading to electrostatic repulsion with the cationic head group of HTAB.

Above the pI : The protein is negatively charged, which promotes electrostatic attraction with the positively charged HTAB molecules.

This initial electrostatic interaction can facilitate further binding events.

Hydrophobicity also plays a critical role. nih.gov The long heptadecyl tail of HTAB has a strong affinity for nonpolar, hydrophobic regions on the protein surface. nih.gov Proteins with significant exposed hydrophobic patches will interact more readily with HTAB. This hydrophobic interaction is a major driving force that can lead to the unfolding of the protein as the surfactant's hydrocarbon tail penetrates the protein's core. nih.gov

Research on the interaction between cationic surfactants and proteins like bovine serum albumin (BSA) reveals that the length of the surfactant's hydrophobic tail is a key factor. nih.gov Longer tails, such as the heptadecyl group in HTAB, lead to a greater propensity for protein unfolding. nih.gov This process often occurs in a cooperative manner, where the binding of a few surfactant molecules facilitates the binding of more, leading to the formation of micelle-like clusters on the protein surface. nih.gov

The following table summarizes the influence of these factors on the interaction:

Protein Property Effect on Interaction with HTAB
Net Negative Charge (pH > pI) Promotes initial electrostatic attraction.
Net Positive Charge (pH < pI) Causes initial electrostatic repulsion.
High Surface Hydrophobicity Enhances binding through hydrophobic interactions with the surfactant tail.
Low Surface Hydrophobicity Reduces the driving force for hydrophobic association.

Competitive Adsorption Phenomena on Protein-Coated Surfaces

In many biological and technological contexts, surfaces are coated with proteins. The introduction of HTAB to such systems can lead to competitive adsorption, where the surfactant molecules vie with the pre-adsorbed protein for surface sites.

The outcome of this competition is dependent on the concentration of HTAB. At low concentrations, HTAB may adsorb onto the existing protein layer without causing significant displacement. However, as the surfactant concentration increases, a competitive displacement process is initiated. The strong surface activity of HTAB, driven by its long hydrophobic tail, often allows it to form a more energetically favorable layer at the interface, leading to the desorption of the protein.

Studies investigating the competitive adsorption of proteins and other molecules on various surfaces have shown that the presence of multiple protein types can influence adsorption behavior. For example, in studies with human serum, the adsorption of albumin and IgG was found to be dependent on the presence and concentration of other proteins. nih.gov While not directly involving HTAB, these studies highlight the complexity of competitive adsorption on protein-coated surfaces.

The general mechanism involves the HTAB molecules interacting with the adsorbed protein, potentially altering its conformation and weakening its attachment to the surface. Subsequently, the surfactant molecules adsorb onto the newly available surface sites. This phenomenon is particularly relevant in the context of cleaning and sanitation processes, as well as in the design of biomaterials where preventing or controlling protein displacement is crucial.

Interactions with Other Biomacromolecules (e.g., polysaccharides, lipids)

This compound also engages in significant interactions with other classes of biomacromolecules, notably polysaccharides and lipids.

Interactions with Polysaccharides:

The nature of the interaction between HTAB and polysaccharides is heavily influenced by the charge of the polysaccharide.

Anionic Polysaccharides: Due to its positive charge, HTAB interacts strongly with negatively charged polysaccharides like hyaluronic acid and carrageenan. This interaction is primarily driven by electrostatic attraction, which can lead to the formation of insoluble complexes and phase separation from the solution.

Neutral Polysaccharides: Interactions with neutral polysaccharides are generally much weaker and are mediated by hydrophobic interactions between the heptadecyl chain of HTAB and any nonpolar regions on the polysaccharide.

Interactions with Lipids:

The interaction of HTAB with lipids is of fundamental importance, particularly in the context of its effects on cell membranes. As a cationic surfactant, HTAB can interact with the head groups of membrane lipids, especially those that are anionic.

The primary mechanism of interaction involves the insertion of the hydrophobic heptadecyl tail into the nonpolar core of the lipid bilayer. This intrusion disrupts the ordered packing of the lipid molecules, which can lead to an increase in membrane fluidity and permeability. At sufficiently high concentrations, this disruption can lead to the solubilization of the membrane, a process known as lysis. The positive charge of the HTAB headgroup can further facilitate this by interacting with the negatively charged phosphate groups of phospholipids.

The following interactive table summarizes the interactions of HTAB with these biomacromolecules.

Biomacromolecule Primary Driving Force(s) of Interaction General Outcome
Anionic Polysaccharides Electrostatic Attraction & Hydrophobic InteractionComplexation, Precipitation
Neutral Polysaccharides Hydrophobic InteractionWeak Association
Lipids (in bilayers) Hydrophobic Insertion & Electrostatic InteractionMembrane Disruption, Solubilization

Surface and Interfacial Phenomena Involving Heptadecyltrimethylammonium Bromide

Adsorption Mechanisms on Charged and Uncharged Surfaces

The adsorption of heptadecyltrimethylammonium bromide from an aqueous solution onto a solid surface is a spontaneous process governed by a combination of forces. The nature of the surface—whether charged or uncharged—plays a paramount role in determining the dominant mechanism of adsorption.

The adsorption of cationic surfactants like HTAB is primarily driven by two fundamental forces: electrostatic interactions and hydrophobic interactions. nih.gov

Electrostatic Forces: On negatively charged surfaces, such as silica (B1680970) or mica at neutral to high pH, there is a strong electrostatic attraction between the positively charged trimethylammonium headgroup of the HTAB molecule and the negative sites on the surface. nih.govacs.org This Coulombic attraction is often the initial and primary driving force for adsorption, leading to the neutralization of the surface charge. Conversely, on positively charged surfaces, electrostatic repulsion will hinder or prevent the adsorption of the cationic surfactant molecules. researchgate.net

Hydrophobic Interactions: The long heptadecyl (C17) hydrocarbon tail is hydrophobic and has a low affinity for water. This property provides a significant driving force for the surfactant molecules to escape the aqueous environment and adsorb onto a surface. This effect is particularly important for adsorption on uncharged, hydrophobic surfaces like graphite. oup.com Furthermore, once initial surfactant molecules have adsorbed, hydrophobic interactions between the alkyl chains of adjacent molecules lead to their association on the surface, forming aggregates known as hemimicelles or admicelles. nih.govnih.gov This cooperative process, often referred to as "chain-chain interaction," significantly enhances the adsorption density, especially at concentrations below the bulk critical micelle concentration (CMC). oup.com

These two forces work in concert. On a negatively charged surface, adsorption begins with electrostatic attraction. As the surface coverage increases, the hydrophobic interactions between the alkyl tails become the dominant force, leading to a condensed, aggregated layer at the interface. acs.org

To quantify the adsorption process, kinetic and equilibrium models are employed. Adsorption kinetics describe the rate at which the surfactant adsorbs, while adsorption isotherms describe the equilibrium relationship between the concentration of the surfactant in the solution and the amount adsorbed on the surface at a constant temperature.

Adsorption Kinetics: The rate of adsorption is often analyzed using models such as the pseudo-first-order and pseudo-second-order kinetic models. These models provide insights into whether the adsorption process is controlled by diffusion or by the attachment step at the surface. The pseudo-second-order model, for instance, often suggests that the rate-limiting step is chemisorption involving valence forces or electron exchange between the adsorbent and adsorbate.

Adsorption Isotherms: Several isotherm models are used to describe the equilibrium state of surfactant adsorption. The choice of model provides insight into the nature of the surface and the adsorption mechanism. nih.gov

Langmuir Model: This model assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer. nih.govcore.ac.uk It posits that there are no interactions between the adsorbed molecules and that once a site is occupied, no further adsorption can occur there. core.ac.uk

Freundlich Model: This empirical model is used to describe adsorption on heterogeneous surfaces with non-uniform adsorption energies. nih.govcore.ac.uk It does not predict a maximum adsorption capacity and suggests that the adsorption energy decreases exponentially as the surface becomes covered.

Temkin Model: This model explicitly considers the effect of adsorbate-adsorbate interactions. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions.

The table below summarizes the key characteristics of these common adsorption isotherm models.

ModelKey AssumptionsSurface TypeAdsorption Behavior
Langmuir Monolayer adsorption; all sites are identical and energetically equivalent; no interaction between adsorbed molecules. nih.govacs.orgHomogeneousAdsorption reaches a maximum saturation plateau.
Freundlich Multilayer adsorption; surface is heterogeneous with a non-uniform distribution of adsorption energies. nih.govcore.ac.ukHeterogeneousAdsorption capacity increases with increasing concentration.
Temkin Adsorption energy decreases linearly with surface coverage due to adsorbate-adsorbate interactions.Homogeneous or HeterogeneousConsiders indirect interactions between adsorbed molecules.

This table provides a summary of common adsorption isotherm models and their underlying assumptions.

The pH of the aqueous solution is a critical parameter that can profoundly influence the adsorption of HTAB, primarily by altering the surface charge of the adsorbent. nih.gov Many materials, particularly metal oxides like silica (SiO₂) and alumina (B75360) (Al₂O₃), have a surface charge that is dependent on the pH. acs.org

For a silica surface, the point of zero charge (PZC) is typically around pH 2-3.

At low pH (below PZC): The surface is neutral or slightly positive due to the protonation of silanol (B1196071) groups (Si-OH to Si-OH₂⁺). This condition disfavors the adsorption of cationic HTAB due to electrostatic repulsion or lack of attraction.

At high pH (above PZC): The silanol groups deprotonate (Si-OH to SiO⁻), creating a negatively charged surface. nih.gov This negative charge strongly promotes the adsorption of the positively charged HTAB molecules through electrostatic attraction. acs.orgresearchgate.net As the pH increases further, the surface becomes more negative, generally leading to a higher amount of surfactant adsorption. nih.gov

Therefore, by controlling the pH, one can effectively tune the surface charge and, consequently, the extent of this compound adsorption. nih.gov

Modern surface analysis techniques, such as Atomic Force Microscopy (AFM) and neutron reflectivity, have revealed that adsorbed surfactants like HTAB are not simply a random film but form distinct, ordered structures at the solid-liquid interface. nih.govcapes.gov.br

The morphology of the adsorbed layer depends on the surfactant concentration and the nature of the substrate.

At very low concentrations on a negatively charged surface, individual HTAB molecules may adsorb with their long hydrocarbon tails lying relatively flat on the surface to maximize contact. acs.org

As the concentration increases, electrostatic attraction pulls more headgroups to the surface, and cooperative hydrophobic interactions cause the tails to associate. This leads to the formation of discrete, self-assembled surface aggregates, often referred to as hemimicelles or admicelles. nih.gov In these structures, the hydrocarbon tails are largely sequestered from the water, creating a hydrophobic patch on the surface, while the headgroups remain anchored to the charged sites.

These surface aggregates can have various shapes, such as spherical or cylindrical, and their formation marks a key transition in the adsorption isotherm, often seen as a sharp increase in the amount of adsorbed surfactant. capes.gov.br

Formation of Adsorbed Layers and Bilayers

With increasing surfactant concentration, the adsorbed structures can evolve from a monolayer of surface aggregates into a complete bilayer. This process typically occurs in a stepwise fashion on strongly attracting surfaces like negatively charged silica or mica. researchgate.net

Monolayer Formation: Initially, a monolayer is formed, driven by the electrostatic attraction between the positive HTAB headgroups and the negative surface. In this layer, the hydrophobic tails are oriented away from the surface and toward the aqueous phase. researchgate.net This orientation dramatically changes the surface properties, transforming it from hydrophilic to hydrophobic.

Bilayer Formation: Once the first layer is substantially complete, a second layer of HTAB molecules can adsorb on top of the first. This second layer is driven by the strong hydrophobic interactions between the hydrocarbon tails of the molecules in the first layer and those in the second. acs.org The molecules in the second layer orient themselves with their tails pointing towards the tails of the first layer and their charged headgroups pointing out towards the bulk water. researchgate.net

The resulting structure is a bilayer, which is structurally similar to a cell membrane leaflet. This bilayer restores the hydrophilic nature of the surface, as the interface is now covered with the charged headgroups of the second layer. The formation of a stable bilayer is dependent on factors like surfactant chain length, temperature, and the ionic strength of the solution. acs.orgnih.gov

The table below, based on data for similar cationic surfactants on silica, illustrates how factors like pH and salt concentration can influence the amount of surfactant adsorbed in the first (Γ₁) and second (Γ₂) layers.

SurfactantpHSalt Conc. (mol/dm³)Γ₁ (μmol/m²)Γ₂ (μmol/m²)Γ_total (μmol/m²)
DPC 7.00.0010.80.81.6
DPC 9.00.0011.51.32.8
CPC 7.00.0011.12.43.5
CPC 9.00.0012.32.14.4

Data adapted from studies on Dodecylpyridinium Chloride (DPC) and Cetylpyridinium Chloride (CPC) on silica, illustrating the influence of pH on the formation of the first (Γ₁) and second (Γ₂) adsorbed layers. acs.org An increase in pH from 7 to 9 enhances the negative surface charge of silica, leading to greater adsorption in both layers.

Interfacial Tension Reduction Mechanisms in Multiphase Systems

In multiphase systems, such as oil and water, an interface exists where the two immiscible liquids meet. This interface possesses energy, known as interfacial tension (IFT). This compound, as a surfactant, is highly effective at reducing this IFT. sid.irresearchgate.net

The mechanism of IFT reduction is a direct consequence of the amphiphilic nature of the HTAB molecule. When introduced into an oil-water system, the HTAB molecules spontaneously migrate to the oil-water interface. They orient themselves in a thermodynamically favorable manner:

The hydrophilic trimethylammonium headgroup immerses itself in the water phase.

The hydrophobic heptadecyl tail extends into the oil phase.

By positioning themselves at the interface, the surfactant molecules disrupt the strong cohesive forces between the water molecules and the oil molecules. They act as a bridge between the two phases, making the transition between them less abrupt and energetically costly. This disruption directly leads to a significant decrease in the interfacial tension. chemijournal.comresearchgate.net

The reduction in IFT increases as more surfactant molecules adsorb to the interface. This process continues until the interface becomes saturated and the bulk concentration reaches the critical micelle concentration (CMC). At the CMC, the surfactant molecules begin to form micelles in the bulk solution, and the IFT typically reaches its minimum value and remains constant even with further increases in surfactant concentration. sid.ir For instance, studies on the similar surfactant Cetyltrimethylammonium bromide (CTAB) at an oil-water interface have shown a reduction of IFT to values as low as 8.08 mN/m, with further synergistic reductions possible when combined with other molecules. nih.gov

Dynamic Adsorption and Desorption Processes

The dynamic adsorption and desorption of this compound (C17TAB) at interfaces, such as the air-water interface, are critical for understanding its role in various applications where rapid changes in interfacial properties are required. These processes govern the rate at which the surfactant molecules migrate from the bulk solution to an interface, adsorb, and subsequently desorb back into the bulk. The kinetics of these phenomena are influenced by several factors, including the surfactant's bulk concentration, the length of its alkyl chain, and the presence of other substances like electrolytes.

For long-chain quaternary ammonium (B1175870) surfactants like this compound, the adsorption at an interface is primarily controlled by diffusion at dilute concentrations. As the concentration increases, the mechanism often transitions to a mixed diffusion-kinetic control. tandfonline.com The time required to achieve equilibrium surface tension is inversely related to the surfactant concentration; higher concentrations lead to faster attainment of equilibrium. tandfonline.com

The length of the alkyl chain plays a significant role in the dynamic surface properties. Generally, a longer carbon chain results in a lower surface tension at a given initial concentration. tandfonline.com This is attributed to the increased hydrophobicity of the longer chain, which provides a greater driving force for the molecule to adsorb at the interface to minimize contact with water.

The presence of electrolytes, such as sodium chloride (NaCl), can dramatically alter the dynamic adsorption kinetics. For ionic surfactants like CTAB, the addition of salt screens the electrostatic repulsion between the charged headgroups at the interface. This allows for a more compact packing of the surfactant molecules, leading to a lower equilibrium surface tension. However, the dynamic process of reaching this equilibrium can be significantly slowed down in the presence of salt. uva.nl This is attributed to the formation of ion pairs between the surfactant cation and the anion from the salt at the interface, which can alter the adsorption mechanism. uva.nl

The desorption process, where surfactant molecules leave the interface and return to the bulk solution, is equally important, especially in systems with fluctuating interfacial areas. The rate of desorption is influenced by the strength of the interaction between the surfactant and the interface. The strong hydrophobic interactions of the long heptadecyl chain with a non-polar phase or the air interface suggest that desorption would be a slower process compared to shorter-chain homologs.

To illustrate the influence of concentration on the dynamic adsorption of a closely related surfactant, the following table presents typical data for the time required to reach equilibrium surface tension for cetyltrimethylammonium bromide (CTAB) at various concentrations.

CTAB Concentration (mol/L)Time to Reach Equilibrium Surface Tension (s)
1 x 10⁻⁵> 10
5 x 10⁻⁵~ 1
1 x 10⁻⁴< 0.1
9 x 10⁻⁴ (approx. CMC)~ 0.02

This table provides illustrative data for CTAB to demonstrate the general trend of concentration effects on dynamic surface tension, as specific data for this compound is not available.

Furthermore, the diffusion coefficient is a key parameter in characterizing the dynamic adsorption process. For long-chain alkyl ammonium hydroxides, the effective diffusion coefficients have been calculated using the Ward–Tordai equation. tandfonline.com These studies indicate that the diffusion process is highly dependent on the surfactant concentration. tandfonline.com

Applications of Heptadecyltrimethylammonium Bromide in Advanced Materials Science

Templating Agent in Nanomaterial Synthesis

Heptadecyltrimethylammonium bromide is extensively utilized as a templating agent, directing the formation of nanostructured materials with controlled porosity and morphology. Its role is pivotal in the synthesis of mesoporous materials and in guiding the self-assembly of nanostructures.

Synthesis of Mesoporous Materials (e.g., silica (B1680970), carbons)

In the synthesis of mesoporous materials, HTAB acts as a structure-directing agent. nih.govresearchgate.net The surfactant molecules aggregate in solution to form micelles, which then serve as templates around which inorganic precursors, such as silica or carbon sources, can polymerize. nih.gov After the framework of the material is formed, the surfactant template is removed, typically through calcination or solvent extraction, leaving behind a network of uniform pores. nih.govresearchgate.net

Below is a table summarizing the key parameters and their effects on the synthesis of mesoporous silica nanoparticles using a templating surfactant like HTAB.

Synthesis ParameterEffect on Mesoporous Silica Nanoparticles
Surfactant Concentration Influences particle size and pore size.
pH Affects the rate of silica precursor hydrolysis and condensation.
Temperature Controls the kinetics of the reaction and micelle formation.
Silica Precursor The type of precursor can alter the final structure and properties.

Directed Self-Assembly in Nanostructure Fabrication

The self-assembly properties of HTAB are also harnessed to direct the fabrication of various nanostructures. The amphiphilic nature of the molecule drives it to form ordered assemblies, such as spherical or rod-like micelles, in solution. These assemblies can then be used as templates or scaffolds to organize other nanoscale components into desired architectures. This bottom-up approach allows for the creation of complex and functional nanostructures with a high degree of precision.

Role in Polymerization and Emulsion Systems

This compound is a key component in emulsion polymerization, a process used to create polymer nanoparticles or latexes. researchgate.net In this technique, the surfactant stabilizes droplets of monomer in a continuous phase, typically water. researchgate.net The polymerization reaction is then initiated within these micelles or monomer droplets.

The concentration and type of surfactant have a significant impact on the polymerization process and the final polymer properties. For instance, in the polymerization of vinyl acetate (B1210297) using cetyltrimethylammonium bromide, the reaction rate was found to decrease as the surfactant-to-water ratio increased. researchgate.net Furthermore, the size of the resulting polymer particles and their molecular weight distribution are also influenced by the surfactant concentration. researchgate.net

The following table details the influence of surfactant concentration on the emulsion polymerization of vinyl acetate stabilized by cetyltrimethylammonium bromide.

Surfactant PropertyInfluence on Emulsion Polymerization
Concentration Affects reaction rate and final particle size.
Type of Surfactant Can alter the stability of the emulsion and the kinetics of polymerization.

Surface Modification of Materials for Enhanced Functionality

The ability of HTAB to adsorb onto surfaces makes it an effective agent for surface modification, altering the properties of materials to enhance their functionality. This is particularly useful in applications where surface characteristics such as charge, wettability, and biocompatibility are critical.

For example, the surface of cellulose (B213188) nanocrystals (CNCs) has been non-covalently modified using cetyltrimethylammonium bromide. mdpi.comresearchgate.netresearchgate.net This modification neutralized the surface charge of the CNCs, leading to an increase in their size in aqueous solution. mdpi.comresearchgate.net The modification also resulted in a decrease in the crystallinity and a change in the wettability of the CNCs, making them more hydrophobic. mdpi.comresearchgate.netresearchgate.net

In another application, HTAB has been used to replace the original capping agent on gold nanorods. nih.gov This surface modification can reduce the cytotoxicity of the nanorods and allows for further functionalization, for example, by attaching antibodies to create molecular probes for biosensing applications. nih.gov The charge of the nanorod surface can be controlled by selecting different organothiol compounds for the replacement, enabling the creation of positively or negatively charged nanorods for various uses. nih.gov

The table below summarizes the effects of modifying cellulose nanocrystals with cetyltrimethylammonium bromide.

Property of Cellulose NanocrystalsEffect of CTAB Modification
Surface Charge Neutralized
Size in Aqueous Solution Increased
Crystallinity Decreased
Wettability Became more hydrophobic
Total Surface Energy Decreased

Mechanistic Studies of Heptadecyltrimethylammonium Bromide in Catalysis

Micellar Catalysis and Reaction Rate Enhancement

The formation of micelles by heptadecyltrimethylammonium bromide in aqueous solutions creates distinct microenvironments that can significantly alter the rates of chemical reactions. Above its critical micelle concentration (CMC), HTAB monomers self-assemble into spherical aggregates where the hydrophobic tails form the core and the charged head groups are exposed to the aqueous bulk. This partitioning of reactants between the micellar and aqueous phases is a key driver of rate enhancement.

The hydrophobic core of the HTAB micelle can solubilize nonpolar reactants, thereby increasing their effective concentration in a small volume, which leads to an acceleration of the reaction. Conversely, the positively charged Stern layer of the micelle can attract anionic nucleophiles and repel cationic species, electrostatically stabilizing transition states and catalyzing reactions.

Table 1: Hypothetical Kinetic Data for a Reaction Catalyzed by this compound Micelles

[HTAB] (M)Observed Rate Constant (k_obs, s⁻¹)
0.0001.2 x 10⁻⁵
0.0013.5 x 10⁻⁴
0.0059.8 x 10⁻⁴
0.0101.5 x 10⁻³
0.0202.1 x 10⁻³

Note: This table presents hypothetical data to illustrate the expected trend in reaction rate enhancement with increasing surfactant concentration above the CMC. Actual values would be specific to the reaction being studied.

Phase Transfer Catalysis Mechanisms

In heterogeneous reaction systems, where reactants are present in different immiscible phases (e.g., aqueous and organic), this compound functions as a phase transfer catalyst. Its primary role is to transport one of the reactants, typically an anion, from the aqueous phase to the organic phase where the reaction occurs.

The mechanism involves the exchange of the bromide anion of HTAB with the reactant anion from the aqueous phase. The resulting ion pair, now having a bulky, lipophilic cation, is soluble in the organic phase. This "naked" anion in the organic phase is less solvated and therefore more reactive than its counterpart in the aqueous phase. This increased reactivity is a major contributor to the observed catalytic effect.

The efficiency of HTAB as a phase transfer catalyst is dependent on several factors, including the hydrophobicity of its alkyl chain, which influences its solubility in the organic phase, and the nature of the anion being transported.

Role of Supramolecular Aggregates in Reaction Specificity

Beyond simple rate enhancement, the organized structure of this compound aggregates, such as micelles and vesicles, can impart a degree of selectivity to chemical reactions. The specific binding of substrates to the supramolecular assembly can orient the reactants in a way that favors a particular reaction pathway, leading to enhanced regio- or stereoselectivity.

The binding affinity of reactants to the HTAB aggregates is influenced by a combination of hydrophobic and electrostatic interactions. For instance, studies on the interaction of various alkyltrimethylammonium bromide surfactants with gold nanoclusters have shown that the length of the alkyl chain can influence the binding strength. This suggests that the heptadecyl chain of HTAB plays a crucial role in substrate recognition and binding. By creating a controlled microenvironment, these supramolecular structures can mimic some of the functions of enzyme active sites, guiding the course of a reaction.

Environmental Remediation and Adsorption Research Using Heptadecyltrimethylammonium Bromide

Adsorption of Organic Pollutants by Modified Sorbents

The modification of natural and synthetic sorbents with Heptadecyltrimethylammonium bromide has been shown to dramatically improve their capacity for adsorbing organic pollutants. This is primarily because the long alkyl chain of the HDTMA molecule creates a nonpolar, organic-rich surface on the sorbent, which effectively attracts and retains nonpolar organic contaminants from water.

Researchers have successfully utilized HDTMA to modify various materials, including zeolites and clays (B1170129) like montmorillonite (B579905) and bentonite (B74815), for the removal of a diverse array of organic pollutants. For instance, HDTMA-modified zeolites have demonstrated high efficiency in adsorbing herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D). researchgate.net Similarly, clays modified with HDTMA have shown a strong affinity for compounds like benzene, toluene, ethylbenzene (B125841), and xylene (BTEX), as well as dyes like methyl red.

The effectiveness of these modified sorbents is influenced by several factors, including the initial concentration of the pollutant, the pH of the solution, contact time, and temperature. Studies have shown that the adsorption process often follows established kinetic and isotherm models, such as the pseudo-second-order kinetics and the Langmuir or Freundlich isotherm models, which help in understanding the adsorption dynamics and capacity. researchgate.net

Interactive Table: Adsorption of Various Organic Pollutants by HDTMA-Modified Sorbents

Sorbent MaterialPollutantMaximum Adsorption Capacity (mg/g)Reference
MontmorilloniteMethyl Red84.28
BentoniteBenzene, Toluene, Ethylbenzene, XyleneHigh removal efficiency
Zeolite (Clinoptilolite)2,4-D HerbicideHigh sorption capacity researchgate.net
Laponite@DiatomiteCongo Red451.1
PerovskiteCongo Red151.52

Mechanisms of Pollutant Removal

The primary mechanisms responsible for the removal of pollutants by HDTMA-modified sorbents are ion exchange and physisorption, with chemisorption also playing a role in some cases.

Ion Exchange: The initial step in modifying many sorbents, such as clays and zeolites, involves ion exchange. The positively charged head of the Heptadecyltrimethylammonium cation (HDTMA+) displaces the naturally occurring cations (like Na+, K+, Ca2+) on the surface of the sorbent. This process creates a new surface with a net positive charge, which is crucial for the subsequent adsorption of anionic pollutants through electrostatic attraction.

Physisorption: For nonpolar organic pollutants, the primary removal mechanism is physisorption, specifically partitioning. The long, nonpolar heptadecyl chains of the HDTMA molecules form an organic-rich, nonpolar phase on the surface of the sorbent. This organic phase acts as a partition medium, into which nonpolar organic molecules from the aqueous phase can readily move and be retained. This is analogous to the process of extraction, where a solute moves from one solvent to another based on its solubility. The sorption of benzene, toluene, and ethylbenzene onto HDTMA-modified bentonite is a classic example of this partitioning mechanism.

Chemisorption: In some instances, chemisorption, which involves the formation of chemical bonds between the pollutant and the adsorbent surface, can also occur. This is particularly relevant for the removal of certain ionic pollutants where strong electrostatic interactions or complex formation takes place. For example, the adsorption of some anionic dyes can involve strong ionic bonds with the positively charged HDTMA-modified surface.

Desorption Characteristics and Regenerability of Adsorbents

The ability to desorb pollutants and regenerate the adsorbent is a critical factor for the economic viability and sustainability of any adsorption-based water treatment technology. Research into the desorption characteristics of HDTMA-modified sorbents is ongoing, with the goal of developing efficient regeneration methods.

One study on CTAB-capped La0.9Sr0.1FeO3 perovskite used for the removal of Congo red dye demonstrated that the sorbent can be regenerated and reused with unchanged performance. This suggests that for certain pollutant-sorbent systems, the adsorption is reversible, allowing for the recovery of both the pollutant and the adsorbent.

The ease of desorption often depends on the strength of the interaction between the pollutant and the modified sorbent. Pollutants removed through physisorption (partitioning) are generally easier to desorb than those removed by chemisorption. Mild changes in conditions, such as altering the pH or using a solvent that can disrupt the weak van der Waals forces, can often be effective for regeneration. However, for pollutants bound by stronger electrostatic forces or chemical bonds, more aggressive regeneration techniques may be required. Further research is needed to optimize regeneration processes for a wider range of pollutants and HDTMA-modified sorbents.

Flocculation and Coagulation Applications

While this compound is a well-established cationic surfactant used in modifying adsorbents, specific and detailed research on its direct application as a primary flocculant or coagulant in large-scale water treatment processes is not extensively documented in the available literature. Coagulation and flocculation typically involve the use of inorganic salts (like alum and ferric chloride) or high-molecular-weight polymers to destabilize and aggregate suspended particles. While cationic surfactants can interact with negatively charged particles and induce some level of aggregation, their primary application in environmental remediation has been focused on surface modification of sorbents rather than as standalone coagulants or flocculants.

Advanced Analytical and Spectroscopic Techniques for Heptadecyltrimethylammonium Bromide Research

Spectroscopic Characterization (e.g., UV, FTIR, NMR, Fluorescence Spectroscopy)

Spectroscopic methods are fundamental to elucidating the structural and electronic properties of HDTAB and its assemblies.

UV-Visible (UV-Vis) Spectroscopy is utilized to study the aggregation behavior of surfactants like cetyltrimethylammonium bromide (CTAB), a close structural analog of HDTAB. Changes in the UV-Vis absorption spectra, such as shifts in the maximum absorption wavelength (λmax) and changes in absorbance intensity, can indicate the formation of micelles and their interaction with other molecules or nanoparticles. For instance, the self-assembly of CTAB on the surface of gold nanoparticles has been monitored by observing color changes and shifts in the UV-Vis absorption spectra. researchgate.net In one study, a CTAB/hydroxylated graphene quantum dots (HGQDs) thin film showed a maximum absorption peak between 270 nm and 300 nm, with the highest absorbance intensity of 3.98 at 270 nm. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. For quaternary ammonium (B1175870) compounds like CTAB, FTIR spectra reveal characteristic peaks corresponding to different vibrational modes. For example, the IR spectrum of CTAB shows a strong, broad band around 3335.50 cm⁻¹ attributed to the stretching vibrations of the ammonium group. nih.gov Peaks at approximately 2924 cm⁻¹ and 2854 cm⁻¹ are due to the C-H stretching vibrations of the methylene (B1212753) (-CH₂) groups in the alkyl chain. nih.gov Asymmetric and symmetric stretching vibrations of the N⁺−CH₃ group are observed around 1636 cm⁻¹ and 1473 cm⁻¹, respectively. nih.gov Transmission infrared spectroscopy has also been used to follow the growth kinetics of self-assembled monolayers of octadecyltrimethylammonium bromide (C18TAB) on mica. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively. For hexadecyltrimethylammonium bromide, ¹H NMR spectra have been reported and are available in chemical databases. chemicalbook.com These spectra help confirm the identity and purity of the compound by showing the characteristic chemical shifts and splitting patterns of the protons in the trimethylammonium headgroup and the long alkyl chain.

Fluorescence Spectroscopy is a sensitive technique used to study the microenvironment of molecules and the formation of micelles. Fluorescent probes can be incorporated into surfactant solutions, and changes in their fluorescence emission can indicate the critical micelle concentration (CMC) and the polarity of the micellar core. This technique has been employed to study the self-assembly behavior of CTAB on the surface of gold nanoparticles. researchgate.net

Scattering Techniques (e.g., Dynamic Light Scattering, Small Angle Scattering, Neutron Reflectivity)

Scattering techniques are invaluable for characterizing the size, shape, and structure of HDTAB aggregates in solution and at interfaces.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles and macromolecules in solution. nih.gov DLS has been extensively used to study the micellar properties of CTAB aqueous solutions over a wide range of concentrations. researchgate.net These studies have revealed nonmonotonic changes in the diffusion coefficients of micelles with increasing surfactant concentration, indicating the presence of both spherical and non-spherical (e.g., cylindrical) micelles. researchgate.net By analyzing the diffusion coefficients, the hydrodynamic radii of the micelles can be calculated. nih.govresearchgate.net

Small-Angle X-ray Scattering (SAXS) is a technique that provides information about the size, shape, and internal structure of nanoparticles and molecular assemblies in the nanometer to micrometer range. nih.gov SAXS is a powerful solution-based method for determining the size and shape of proteins and their complexes and can detect changes in oligomeric state and conformation upon ligand binding. nih.gov While direct SAXS studies on HDTAB are not prevalent in the provided search results, the technique's application to similar systems, like apolipoprotein-D, demonstrates its utility in characterizing the solution structure of oligomeric complexes. nih.gov

Neutron Reflectivity is a powerful technique for studying the structure of thin films and adsorbed layers at interfaces with high resolution. It can provide detailed information about the thickness, density, and composition of adsorbed surfactant layers at the solid-liquid or air-liquid interface.

Chromatographic Methods (e.g., HPLC, UPLC-MS/MS, Ion Chromatography)

Chromatographic techniques are essential for the separation, identification, and quantification of HDTAB and related impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds. Reversed-phase HPLC (RP-HPLC) methods have been developed for the simultaneous determination of cetrimonium (B1202521) bromide and other active substances in pharmaceutical preparations. researchgate.net These methods typically use a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. researchgate.netnih.gov HPLC can also be used to monitor the residual concentration of CTAB during the purification of polysaccharides. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers higher resolution, sensitivity, and speed compared to conventional HPLC. This technique is particularly useful for the trace analysis of compounds in complex matrices. nih.govnih.gov UPLC-MS/MS methods have been developed for the detection of various drugs and compounds in biological and pharmaceutical samples. nih.govnih.govgoogle.com A UPLC-MS/MS method for detecting tetrabutylammonium (B224687) bromide in levetiracetam (B1674943) has been described, highlighting its specificity and sensitivity for quaternary ammonium compounds. google.com

Ion Chromatography (IC) is a technique specifically designed for the separation and quantification of ions. It is commonly used for the analysis of inorganic anions and cations. IC is the recommended method by the U.S. EPA for monitoring bromide and oxyhalides like bromate (B103136) and chlorite (B76162) in drinking water. thermofisher.comlcms.cz The method often employs an anion-exchange column, such as the IonPac AS9-HC, and suppressed conductivity detection to achieve low detection limits. thermofisher.com IC can be coupled with mass spectrometry (IC-MS) for enhanced sensitivity and selectivity in complex matrices. lcms.cz

Microcalorimetry and Thermophysical Measurements

Microcalorimetry and other thermophysical measurement techniques provide thermodynamic data related to the self-assembly and phase behavior of HDTAB. Techniques like Isothermal Titration Calorimetry (ITC) can be used to determine the enthalpy of micellization (ΔH_mic), the critical micelle concentration (CMC), and the aggregation number of surfactants. These measurements offer insights into the driving forces behind micelle formation.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption Studies

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive, real-time technique for studying adsorption processes at solid-liquid interfaces. frontiersin.orgnih.govwikipedia.org It measures changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor. nih.govwikipedia.org The change in frequency is related to the adsorbed mass, while the change in dissipation provides information about the viscoelastic properties (i.e., softness or rigidity) of the adsorbed layer. nih.govwikipedia.org

QCM-D is widely used to study the adsorption of surfactants, polymers, proteins, and cells onto various surfaces. researchgate.netnih.govnih.govresearchgate.net For instance, it has been used to characterize the adsorption of modified dextrins onto a model hydrophobic surface. nih.gov The technique can distinguish between different adsorption behaviors, such as the formation of rigid or soft layers, and can monitor conformational changes in adsorbed molecules. nih.gov The versatility of QCM-D makes it a powerful tool for investigating the formation of HDTAB adlayers on different substrates, providing insights into the kinetics and thermodynamics of adsorption.

Atomic Force Microscopy (AFM) for Surface and Aggregate Morphology

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the morphology of surfaces and adsorbed aggregates at the nanometer scale. AFM has been used to study the growth kinetics and structure of self-assembled monolayers of octadecyltrimethylammonium bromide (C18TAB) on mica. nih.gov These studies have shown that the growth of the monolayer involves several distinct processes, including the deposition of individual molecules, the formation of a disordered liquid phase, and the nucleation and growth of ordered solid-phase islands. nih.gov

AFM imaging can also be used to characterize the surface of thin films containing HDTAB analogs. For example, an AFM study of a CTAB/hydroxylated graphene quantum dots thin film revealed a homogeneous surface with an increase in roughness upon modification. nih.gov In another study, AFM was used in conjunction with X-ray diffraction to investigate the adsorption of dodecyltrimethylammonium (B156365) bromide (DTAB) on mica, revealing that the adsorbed molecules lie flat at low concentrations and form interleaved aggregate structures at higher concentrations. nih.gov

Electron Microscopy (TEM) for Supramolecular Structures

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution images of the internal structure of materials. In the context of surfactant research, TEM is used to visualize the morphology of supramolecular aggregates such as micelles, vesicles, and nanotubes. For example, TEM has been used to study the self-assembly of CTAB on the surface of gold nanoparticles. researchgate.net The ability of TEM to directly visualize these nanostructures provides crucial information that complements data obtained from scattering techniques like DLS and SAXS.

Zeta Potential Measurements for Colloidal Stability

The stability of colloidal dispersions is a critical factor in a wide range of industrial and research applications. For systems containing Heptadecyltrimethylammonium bromide (HTAB), a cationic surfactant, understanding the forces that govern particle-particle interactions is paramount. Zeta potential measurements provide a powerful tool for probing these interactions and predicting the long-term stability of such colloidal systems.

The zeta potential is the electric potential at the slipping plane, the boundary that separates the thin layer of liquid bound to a dispersed particle from the bulk liquid. Its magnitude is a key indicator of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. A high absolute zeta potential (typically greater than ±30 mV) suggests strong repulsion, leading to a stable, dispersed system. Conversely, a low zeta potential indicates weaker repulsive forces, which can allow attractive forces (like van der Waals forces) to dominate, leading to particle aggregation, flocculation, and ultimately, instability of the colloid.

The addition of HTAB, a cationic surfactant, to a colloidal system can significantly alter the zeta potential of the dispersed particles. This is primarily due to the adsorption of the positively charged heptadecyltrimethylammonium ions onto the surface of the particles. This modification of surface charge is a key mechanism for controlling the stability of various colloidal formulations.

Detailed Research Findings

Research into the effects of alkyltrimethylammonium bromides, including HTAB and its homologs like cetyltrimethylammonium bromide (CTAB), on the colloidal stability of various materials, particularly clay minerals like bentonite (B74815), has yielded significant insights.

One of the most important factors influencing the zeta potential of HTAB-modified systems is the pH of the dispersion. Studies on bentonite, a clay mineral that naturally possesses a negative surface charge in aqueous suspension, demonstrate a dramatic shift in zeta potential upon modification with HTAB.

In its natural state, bentonite exhibits a negative zeta potential across a broad pH range. However, the introduction of HTAB leads to the adsorption of the cationic surfactant molecules onto the negatively charged bentonite surface. This not only neutralizes the original negative charge but, at sufficient concentrations, imparts a net positive charge to the particles.

A pivotal study graphically illustrates the effect of pH on the zeta potential of both unmodified bentonite and bentonite modified with HTAB. In the case of the HTAB-modified bentonite, the zeta potential remains positive across the entire tested pH range from 2 to 12. This indicates a robust and stable positive surface charge conferred by the adsorbed HTAB layer, which in turn promotes colloidal stability through strong electrostatic repulsion between the modified bentonite particles.

The data extracted from the graphical representation of this research is presented in the table below.

pHZeta Potential of Unmodified Bentonite (mV)Zeta Potential of HTAB-Modified Bentonite (mV)
2-10+35
4-20+40
6-28+42
8-35+40
10-40+38
12-42+35

Data is estimated from graphical representations in a referenced study and is intended for illustrative purposes.

This data clearly shows the profound impact of HTAB on the surface charge characteristics of bentonite. The consistently high positive zeta potential values for the HTAB-modified bentonite across a wide pH spectrum are indicative of a colloid with enhanced stability against aggregation.

While specific data on the effect of HTAB concentration is not as readily available, studies on the closely related CTAB provide valuable insights. Research on CTAB has shown that as the concentration of the cationic surfactant increases, the zeta potential of negatively charged particles, such as cellulose (B213188) nanocrystals or powdered activated carbon, transitions from negative to positive. Initially, at low concentrations, the surfactant molecules begin to neutralize the negative surface charge, leading to a decrease in the absolute value of the zeta potential and a corresponding decrease in colloidal stability. As the concentration approaches and surpasses the amount needed for complete surface coverage, the zeta potential becomes increasingly positive, leading to a restabilized colloidal system due to strong electrostatic repulsions between the positively charged particles.

Computational Modeling and Simulation Studies of Heptadecyltrimethylammonium Bromide Systems

Molecular Dynamics Simulations of Self-Assembly and Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the spontaneous organization of surfactant molecules in solution. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing the intricate processes of micellization and other forms of self-assembly.

For long-chain quaternary ammonium (B1175870) surfactants like HDTMA-Br, MD simulations have been instrumental in elucidating the mechanisms of micelle formation. These simulations show that the process often begins with the rapid aggregation of individual surfactant monomers into small, disordered clusters. rsc.org This is followed by a slower phase where these initial aggregates merge and reorganize into more defined structures, such as spherical or rod-like micelles. rsc.org The hydrophobic tails of the HDTMA-Br molecules drive this assembly, seeking to minimize their contact with water, while the hydrophilic trimethylammonium head groups remain exposed to the aqueous environment.

Simulations of analogous surfactants, such as cetyltrimethylammonium bromide (CTAB), have provided detailed pictures of micellar structures. researchgate.net These studies reveal a dynamic equilibrium, with monomers continuously exchanging between the micelles and the bulk solution. rsc.org The simulations can also predict key parameters like the critical micelle concentration (CMC), aggregation number, and the shape and size of the micelles, which can be compared with experimental data. For instance, MD simulations of dodecyltrimethylammonium (B156365) bromide (DTAB) have shown good agreement with experimental values for average cluster size and area per headgroup.

Furthermore, MD simulations can probe the interactions of HDTMA-Br with various interfaces. For example, simulations of CTAB at the mica-water interface have shown that the surfactant molecules can form well-ordered bilayer structures. siam.org This is driven by an ion-exchange mechanism where the cationic head groups of the surfactant replace other cations on the surface. siam.org Such studies are crucial for understanding the role of HDTMA-Br in applications like surface modification and nanoparticle synthesis.

Table 1: Representative Parameters from MD Simulations of Similar Quaternary Ammonium Surfactants

SurfactantParameterSimulated ValueExperimental Value
Decyltrimethylammonium Bromide (DeTAB)Average Cluster SizeVaries with concentrationVaries with concentration
Area per Headgroup~60-70 Ų~65 Ų
Critical Micelle Concentration (CMC)In reasonable agreement with experiment~65 mM
Cetyltrimethylammonium Bromide (CTAB)Micelle Radius2.24 nm (for N atoms)-
2.25 nm (for Br ions)

Note: Data for DeTAB and CTAB are used as analogues for HDTMA-Br due to the scarcity of direct simulation data for the latter.

Density Functional Theory (DFT) Calculations for Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for understanding the nature and strength of intermolecular interactions at a fundamental level. For HDTMA-Br, DFT calculations can provide detailed insights into the non-covalent interactions that govern its behavior, such as ion-pairing, hydrogen bonding, and van der Waals forces.

DFT studies on similar quaternary ammonium compounds have been used to analyze the interaction between the cationic head group and the bromide counterion. mdpi.comsemanticscholar.org These calculations can determine the geometry of the ion pair and the binding energy, which are crucial for understanding the surfactant's behavior in solution and at interfaces. The distribution of electron density calculated by DFT can reveal the regions of the molecule that are most likely to engage in electrostatic or other types of interactions.

Furthermore, DFT can be employed to study the interaction of HDTMA-Br with other molecules, such as water, co-surfactants, or components of a biological membrane. rsc.orgnih.gov By calculating the interaction energies and analyzing the changes in electronic structure upon complex formation, researchers can gain a deeper understanding of the forces driving these associations. For example, DFT calculations can help to elucidate the role of specific functional groups in the binding process. While direct DFT studies on HDTMA-Br are not abundant, the principles and methodologies applied to other surfactants are directly transferable.

Table 2: Illustrative Intermolecular Interaction Energies from DFT Calculations for Analogous Systems

Interacting SpeciesType of InteractionCalculated Interaction Energy (kcal/mol)
Quaternary Ammonium Cation - Bromide AnionIon-Pairing-80 to -100
Quaternary Ammonium Headgroup - WaterHydrogen Bonding & Electrostatic-10 to -20
Alkyl Chains (van der Waals)Dispersion ForcesVaries with chain length and proximity

Note: These are representative values for similar quaternary ammonium systems to illustrate the application of DFT.

Coarse-Grained Models for Supramolecular Systems

While all-atom MD simulations provide a high level of detail, they are computationally expensive and often limited to relatively small systems and short timescales. Coarse-grained (CG) modeling offers a way to overcome these limitations by representing groups of atoms as single "beads". nih.gov This reduction in the number of degrees of freedom allows for the simulation of much larger systems and longer time-scale phenomena, such as the formation of complex supramolecular structures. nih.gov

For HDTMA-Br, CG models can be developed to study the self-assembly of large numbers of surfactant molecules into various morphologies, including micelles, vesicles, and bilayers. nih.gov These models are parameterized to reproduce certain properties of the all-atom system or experimental data, such as the partitioning of the surfactant between water and an organic phase. The popular MARTINI force field, for example, has been successfully used to model a wide range of biomolecules and surfactants. tandfonline.com

CG simulations have been particularly insightful in studying the dynamics of surfactant aggregation. nih.gov They can capture processes like micelle fusion and fission, and the transition between different aggregate shapes, which are often beyond the reach of all-atom simulations. For instance, large-scale CG simulations of dodecyltrimethylammonium bromide (DTAB) have shown the formation of both spherical and worm-like micelles. nih.gov Such studies are crucial for understanding the rheological properties of concentrated surfactant solutions.

Finite Element Analysis and Computational Fluid Dynamics for Macroscopic Behavior

Finite Element Analysis (FEA) and Computational Fluid Dynamics (CFD) are powerful numerical techniques used to solve problems involving fluid flow, heat transfer, and structural mechanics on a macroscopic scale. ansys.comwoodplc.com While MD and DFT focus on the molecular level, FEA and CFD are used to predict the bulk properties and behavior of materials and fluids in engineering applications. ansys.comwoodplc.com

For systems containing HDTMA-Br, CFD can be used to model the flow behavior of its aqueous solutions. nist.gov For example, in industrial processes involving the transport of surfactant solutions through pipes (B44673) or reactors, CFD simulations can predict velocity profiles, pressure drops, and mixing efficiencies. rsc.orgnist.gov This is particularly important for understanding the behavior of complex, non-Newtonian fluids, such as the worm-like micellar solutions that can be formed by long-chain surfactants like HDTMA-Br. rsc.orgnist.gov

FEA, on the other hand, can be used to analyze the mechanical properties of materials that incorporate HDTMA-Br, such as polymer-surfactant composites or formulations used in personal care products. ansys.com For instance, FEA could be used to model the deformation and stress distribution in a solid material that is coated with a layer of HDTMA-Br to modify its surface properties. The coupling of fluid flow with structural analysis is also possible, which is relevant for applications like the deposition of surfactant films. utexas.edu

Recent advancements have seen the development of numerical frameworks that couple CFD with methods for tracking interfaces, allowing for the simulation of surfactant-laden interfacial flows. aps.orgmdpi.com These simulations can capture the effects of surfactants on phenomena like bubble and droplet dynamics, which is crucial for applications in areas like foam and emulsion technology. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. imedpub.com By developing mathematical models based on a set of known compounds, QSAR can be used to predict the activity of new or untested molecules. imedpub.com

For HDTMA-Br and other quaternary ammonium compounds, QSAR models have been developed to predict their antimicrobial activity. imedpub.comelsevierpure.com These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net These descriptors are then correlated with experimental measures of biological activity, such as the minimum inhibitory concentration (MIC) against various microorganisms. imedpub.com

QSAR studies have shown that the biological activity of quaternary ammonium surfactants is strongly dependent on the length of their alkyl chain. mdpi.com There is generally an optimal chain length for maximum activity, and compounds with longer or shorter chains are less effective. mdpi.com QSAR models can help to rationalize these trends and to design new surfactants with improved antimicrobial properties and reduced toxicity. imedpub.com

Table 3: Key Molecular Descriptors Used in QSAR Models for Quaternary Ammonium Compounds

Descriptor CategoryExample DescriptorsRelevance to Biological Activity
Topological Molecular Connectivity Indices, Wiener IndexReflects molecular size, branching, and shape.
Geometrical Molecular Surface Area, Molecular VolumeRelated to the molecule's ability to interact with biological membranes.
Physicochemical LogP (octanol-water partition coefficient)A measure of lipophilicity, crucial for membrane penetration.
Electronic Dipole Moment, Partial Charges on AtomsGoverns electrostatic interactions with biological targets.

Multiscale Modeling Approaches in Complex Systems

Many important phenomena involving surfactants like HDTMA-Br span multiple length and time scales. For example, the interaction of individual surfactant molecules with a polymer chain can influence the macroscopic rheological properties of the solution. To address this challenge, multiscale modeling approaches have been developed that combine different computational techniques, each suited for a particular scale. rsc.org

A common multiscale approach involves using detailed, high-resolution models (like DFT or all-atom MD) to parameterize more coarse-grained models. ifpenergiesnouvelles.fr For instance, the interaction potentials used in a CG simulation of surfactant self-assembly can be derived from all-atom MD simulations. This ensures that the CG model captures the essential physics of the system while remaining computationally tractable for large-scale simulations.

Another approach is to couple different simulation methods within the same simulation. For example, a region of particular interest, such as the active site of an enzyme interacting with a surfactant molecule, could be modeled using a quantum mechanical method, while the surrounding solvent and the rest of the protein are treated with a classical force field. In the context of HDTMA-Br, one could imagine a simulation where the interaction of the surfactant with a specific binding site on a polymer is modeled at the all-atom level, while the rest of the polymer and the solvent are represented by a CG model. wpmucdn.comresearchgate.net

Machine learning techniques are also emerging as a powerful tool for bridging scales in materials and molecular modeling. rsc.org For instance, a machine learning model could be trained on a large dataset of all-atom MD simulations to predict the macroscopic properties of a surfactant solution, such as its viscosity, directly from the molecular structure of the surfactant. rsc.org These multiscale approaches hold great promise for the rational design of new surfactant-based materials and formulations with tailored properties.

Mechanistic Investigations of Heptadecyltrimethylammonium Bromide S Antimicrobial Activity

Interaction with Bacterial Cell Membranes (Pore Formation, Membrane Disruption)

The initial and most critical interaction of Heptadecyltrimethylammonium bromide with bacterial cells occurs at the cell membrane. The cationic nature of the molecule facilitates its electrostatic attraction to the negatively charged components of bacterial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govnih.gov This initial binding is followed by the insertion of the long, hydrophobic heptadecyl tail into the lipid bilayer. acs.org

Table 1: Key Events in the Interaction of this compound with Bacterial Cell Membranes

StepDescriptionKey Molecular InteractionsConsequence
1. Adsorption The cationic headgroup of the molecule is electrostatically attracted to the negatively charged bacterial cell surface.Electrostatic interactions between the quaternary ammonium (B1175870) ion and anionic components of the cell wall (e.g., teichoic acids, lipopolysaccharides).Concentration of the compound at the cell surface.
2. Hydrophobic Insertion The long heptadecyl (C17) alkyl chain penetrates the hydrophobic core of the lipid bilayer.Hydrophobic interactions between the alkyl chain and the fatty acyl chains of the membrane phospholipids.Disorganization of the lipid packing and altered membrane fluidity.
3. Membrane Disruption The continued presence and aggregation of the compound within the membrane leads to a loss of structural integrity.Formation of transient pores or micellar structures within the membrane.Increased membrane permeability.
4. Leakage of Cellular Contents The compromised membrane allows for the uncontrolled efflux of essential intracellular molecules.Leakage of ions (e.g., K+), ATP, amino acids, and other metabolites.Dissipation of ion gradients and the proton motive force.
5. Cell Death The loss of essential components and the inability to maintain cellular homeostasis leads to cell death.Irreversible damage to the cell membrane and subsequent cellular processes.Lysis and death of the bacterial cell.

Inhibition of Cellular Processes (e.g., protein synthesis, cell wall synthesis, enzyme activity)

Inhibition of Enzyme Activity: The cationic nature of this compound can lead to non-specific inhibition of various intracellular enzymes. Many enzymes rely on specific conformations and charge distributions for their catalytic activity. The interaction of the positively charged QAC with negatively charged residues on the enzyme surface can lead to denaturation or conformational changes that inactivate the enzyme. For instance, enzymes involved in crucial metabolic pathways such as fatty acid biosynthesis have been identified as targets for antimicrobial compounds. mdpi.com While specific studies on this compound are limited, it is plausible that it could inhibit enzymes such as those involved in cell wall synthesis or DNA replication, like DNA gyrase and topoisomerase IV. nih.govnih.gov

Protein and Nucleic Acid Synthesis: The binding of this compound to DNA and ribosomes can interfere with protein synthesis and replication. The cationic headgroup can interact with the negatively charged phosphate (B84403) backbone of DNA and RNA, potentially disrupting their structure and function. This can lead to the inhibition of transcription and translation, further compromising the viability of the bacterial cell.

It is important to note that the extent to which these intracellular effects contribute to the primary bactericidal action of this compound is a subject of ongoing research. The rapid and profound damage to the cell membrane is often sufficient to cause cell death before significant inhibition of intracellular processes can occur.

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of alkyltrimethylammonium bromides is strongly dependent on the length of the alkyl chain. This relationship is a classic example of a structure-activity relationship (SAR) in medicinal chemistry.

For the series of n-alkyltrimethylammonium bromides, the antimicrobial activity generally increases with increasing alkyl chain length up to an optimal point, after which the activity may plateau or decrease. This is often referred to as a "cut-off" effect. The optimal chain length for broad-spectrum antimicrobial activity is typically between C12 and C16.

The heptadecyl (C17) chain of this compound places it among the long-chain QACs. The long hydrophobic tail enhances its ability to partition into and disrupt the bacterial cell membrane. However, very long alkyl chains can lead to decreased aqueous solubility, which may hinder their ability to reach the bacterial cell surface, thus explaining the cut-off effect observed in some studies.

Table 2: Structure-Activity Relationship of Alkyltrimethylammonium Bromides

Alkyl Chain LengthGeneral Antimicrobial ActivityRationale
Short (C4-C8) LowInsufficient hydrophobicity to effectively partition into and disrupt the bacterial membrane.
Medium (C10-C16) High (Optimal)A balanced combination of hydrophobicity for membrane insertion and sufficient aqueous solubility.
Long (>C16) Potentially reducedDecreased aqueous solubility can limit bioavailability and interaction with bacterial cells. Increased tendency to form micelles in solution.

Mechanisms of Resistance Development at the Molecular Level

While this compound is a potent antimicrobial agent, bacteria can develop resistance to QACs through various molecular mechanisms. These resistance mechanisms can be intrinsic or acquired through horizontal gene transfer.

Efflux Pumps: One of the most common mechanisms of resistance is the active efflux of the QAC from the bacterial cell. Bacteria can acquire or upregulate genes encoding for efflux pumps, which are membrane proteins that recognize and expel a wide range of toxic compounds, including QACs. nih.govrsc.org This prevents the accumulation of the compound to a lethal concentration within the cell.

Alterations in Cell Wall and Membrane Composition: Bacteria can modify the composition of their cell envelope to reduce the binding and uptake of QACs. This can include changes in the net negative charge of the cell surface, for example, by modifying teichoic acids or the lipid A portion of LPS. nih.gov Such alterations can decrease the initial electrostatic attraction of the cationic this compound.

Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents. The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, preventing the penetration of QACs. Additionally, the physiological state of bacteria within a biofilm, such as slower growth rates, can contribute to reduced susceptibility. nih.gov

Enzymatic Degradation: Although less common for QACs compared to other antibiotics, some bacteria may acquire enzymes capable of degrading or modifying the QAC molecule, rendering it inactive.

The development of resistance to QACs is a significant concern, particularly with their widespread use in various applications. Understanding these resistance mechanisms is crucial for the responsible use of compounds like this compound and for the development of strategies to combat antimicrobial resistance. acs.orgmarquette.edu

Future Research Directions and Emerging Paradigms in Heptadecyltrimethylammonium Bromide Research

Integration with Advanced Functional Materials

Future research will likely focus on the integration of Heptadecyltrimethylammonium bromide with a variety of advanced functional materials to create novel composites with tailored properties. One promising area is the modification of natural polymers like cellulose (B213188). While extensive research has been conducted on modifying cellulose with the shorter-chain analog, Cetyltrimethylammonium bromide (CTAB), the principles can be extended to HTAB. The modification of corncob-derived cellulose with CTAB using propylene (B89431) carbonate as a solvent has been shown to graft quaternary ammonium (B1175870) groups onto the cellulose surface, altering its surface charge and morphology. e3s-conferences.org Similar studies with HTAB are anticipated to yield materials with unique interfacial properties, potentially for use in reinforced polymer composites or as specialized coating materials. mdpi.comresearchgate.net

Another key area is the use of HTAB as a templating agent for the synthesis of mesoporous materials. Cationic surfactants like HTAB can self-assemble into micelles, which can then act as templates for the formation of ordered porous structures in materials like silica (B1680970). scielo.brnih.govrsc.org The removal of the surfactant template leaves behind a material with a high surface area and controlled pore size, suitable for applications in catalysis, separation, and drug delivery. rsc.orgresearchgate.net Research into how the longer alkyl chain of HTAB, compared to the more commonly studied CTAB, influences the resulting pore size and structure of mesoporous materials is a critical future direction.

Furthermore, the incorporation of HTAB into organo-nanoclays is an emerging field. The modification of bentonite (B74815) with CTAB has been shown to enhance the antibacterial activity of silver-bentonite composites, particularly in saline solutions. researchgate.net Investigating the use of HTAB in similar systems could lead to the development of robust antimicrobial materials for various applications.

Novel Applications in Nanotechnology and Biotechnology

The unique self-assembly properties of this compound make it a valuable tool in nanotechnology and biotechnology. A significant future direction is its application in the synthesis of nanoparticles with controlled size and morphology. Cationic surfactants play a crucial role as stabilizing and capping agents in the synthesis of various nanoparticles, including those made of silver and iron oxide. nih.govresearchgate.net While many studies have utilized CTAB for this purpose, the use of HTAB could offer different kinetics and stabilization effects due to its longer hydrophobic tail, potentially leading to nanoparticles with novel properties. For instance, CTAB has been used in the green synthesis of silver nanoparticles, where it enhances their stability and antibacterial activity. nih.gov

In biotechnology, HTAB holds promise in drug and gene delivery systems. Cationic surfactants can form complexes with negatively charged molecules like DNA and can be used to coat nanoparticles to facilitate their entry into cells. nih.govnih.gov The interaction of these surfactants with lipid bilayers is a key aspect of their biological activity. While much of the research has focused on CTAB, the principles of its interaction with model lipid membranes can inform the investigation of HTAB. researchgate.net The development of HTAB-based microemulsions for the topical delivery of drugs like curcumin (B1669340) is a promising avenue, with studies on CTAB-nanocrystalline cellulose microemulsions demonstrating enhanced skin permeation and accumulation. nih.gov

The antimicrobial properties of alkyltrimethylammonium bromides are well-documented, and this is a key area for future research for HTAB. Studies on a series of n-alkyltrimethylammonium bromides have shown that their antimicrobial activity is dependent on the alkyl chain length, with a significant increase in activity observed as the chain length increases from 10 to 12 carbons. researchgate.net Investigating the specific antimicrobial spectrum and efficacy of HTAB against a range of pathogens, including antibiotic-resistant strains like MRSA, is a critical research direction. nih.govresearchgate.net

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of chemicals, and this compound is no exception. Future research will focus on developing more sustainable and environmentally friendly methods for its production. This includes the use of renewable feedstocks, solvent-free reaction conditions, and energy-efficient processes like mechanochemistry and photocatalysis. nih.gov

One approach is the development of one-pot synthesis methods that reduce waste and energy consumption. For example, a sustainable synthesis of pyrimidines has been developed using a one-pot FeCl3-catalyzed reaction with ammonium iodide, aldehydes, and alkyl lactate (B86563) as raw materials, highlighting the potential for greener synthetic routes for nitrogen-containing compounds. rsc.org The application of similar principles to the synthesis of quaternary ammonium compounds like HTAB is a key area for future investigation.

Interdisciplinary Research with Biological and Medical Sciences

The interface between chemistry, biology, and medicine offers fertile ground for future research on this compound. Its biological activity, stemming from its interaction with cell membranes, opens up possibilities for various therapeutic applications. A significant area of interest is its potential as an anticancer agent. Research on CTAB has shown that it can induce apoptosis in cancer cells and inhibit metastasis, suggesting that HTAB, with its similar structure, may also possess anticancer properties.

The antimicrobial properties of HTAB also warrant further investigation in a medical context. The development of HTAB-containing biomaterials could offer a solution to implant-associated infections. nih.gov By immobilizing HTAB on the surface of medical devices, it may be possible to create surfaces that resist bacterial colonization and biofilm formation.

Furthermore, understanding the detailed mechanisms of HTAB's interaction with biological systems at a molecular level is crucial. This involves studying its effects on proteins, enzymes, and cellular signaling pathways. For example, studies on CTAB have shown that it can induce superoxide (B77818) stress in E. coli cells, providing insights into its antimicrobial mechanism. nih.gov Similar mechanistic studies on HTAB will be essential for its safe and effective application in the medical field.

Development of Advanced Computational Models for Predictive Research

Computational modeling is becoming an indispensable tool in chemical and materials research, enabling the prediction of molecular properties and behaviors and guiding experimental work. For this compound, the development of advanced computational models will be crucial for accelerating research and unlocking new applications.

Molecular dynamics (MD) simulations can be used to study the self-assembly of HTAB in solution, the formation of micelles, and their interaction with other molecules and surfaces. These simulations can provide detailed insights into the structure and dynamics of HTAB aggregates, which is essential for understanding its role as a templating agent and in nanotechnology.

Quantum mechanical calculations can be employed to investigate the electronic structure of HTAB and its reactivity. This can aid in the design of more efficient and sustainable synthesis routes. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the antimicrobial and cytotoxic properties of HTAB and related compounds based on their molecular structure. This can help in the rational design of new quaternary ammonium surfactants with improved efficacy and reduced toxicity.

By combining computational modeling with experimental validation, researchers can build a comprehensive understanding of this compound and accelerate the discovery of its novel applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.